(2-Chlorophenyl)methanesulfonamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(2-Chlorophenyl)methanesulfonamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of the chemical properties, structure, synthesis, and potential applications of (2-Chlorophenyl)methanesulfonamide. As a member of the sulfonamide class of compounds, this molecule holds significant interest for researchers, scientists, and professionals in the field of drug development. The sulfonamide functional group is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities. This document aims to be a comprehensive resource, offering detailed protocols, structural analysis, and insights into the utility of (2-Chlorophenyl)methanesulfonamide as a versatile synthetic intermediate and a scaffold for the design of novel therapeutic agents.
Introduction
The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in modern medicinal chemistry, with its discovery marking a pivotal moment in the history of antibacterial chemotherapy.[1][2] Beyond their initial success as antimicrobial agents, sulfonamide derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and diuretic properties.[3][4] This versatility stems from the sulfonamide moiety's ability to act as a stable, non-hydrolyzable mimic of an amide, its capacity to engage in hydrogen bonding, and its synthetic tractability.[5]
(2-Chlorophenyl)methanesulfonamide, belonging to the arylsulfonamide class, incorporates a 2-chlorophenyl group, a substituent known to influence the physicochemical and biological properties of molecules, often enhancing their binding affinity to biological targets.[6][7] The strategic placement of the chlorine atom can impact the compound's conformation, lipophilicity, and metabolic stability, making it a valuable building block in the design of new drug candidates. This guide will provide a detailed examination of the core chemical and structural characteristics of (2-Chlorophenyl)methanesulfonamide, its synthesis, and its potential as a key intermediate in the development of novel therapeutics.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical and structural properties is fundamental to its application in research and drug development. This section details the key characteristics of (2-Chlorophenyl)methanesulfonamide.
General Properties
The fundamental physicochemical properties of (2-Chlorophenyl)methanesulfonamide are summarized in the table below. These parameters are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO₂S | [8] |
| Molecular Weight | 205.66 g/mol | [1] |
| CAS Number | 89665-79-2 | [1] |
| Melting Point | 89-90 °C | [9] |
| Boiling Point | 309.6 ± 44.0 °C (Predicted) | [9] |
| pKa | 7.90 ± 0.10 (Predicted) | [9] |
| Purity | 97% | [1] |
Structural Elucidation
The precise arrangement of atoms within (2-Chlorophenyl)methanesulfonamide defines its chemical reactivity and its ability to interact with biological targets. The following sections detail the spectroscopic and crystallographic data that elucidate its structure.
Spectroscopic techniques provide invaluable information about the connectivity and chemical environment of atoms within a molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, N-(2-iodophenyl)methanesulfonamide, suggests that the N-H proton of the sulfonamide group is expected to appear as a singlet in the downfield region (δ 9.0–10.3 ppm)[10]. The aromatic protons on the phenyl ring typically resonate between δ 7.0 and 8.0 ppm, and the methyl (CH₃) protons of the methanesulfonyl group would likely appear as a sharp singlet in the upfield region[10].
-
¹³C NMR Spectroscopy: For N-(2-iodophenyl)methanesulfonamide, aromatic carbons are expected to show signals between approximately 111 and 160 ppm[10]. The carbon atom of the methanesulfonyl methyl group will have a characteristic signal in the upfield region[10]. Quaternary carbons, such as the carbon attached to the chlorine atom, tend to exhibit weaker signals[11].
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. Key absorption bands for (2-Chlorophenyl)methanesulfonamide are expected for the sulfonyl (S=O) group, which typically shows strong, characteristic stretches[12]. Other expected absorptions include those for the N-H bond, C-Cl bond, and aromatic C-H bonds[13].
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For arylsulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units[6][7]. The presence of an electron-withdrawing group, such as a chlorine atom at the ortho position, can promote this SO₂ extrusion[6][7]. The fragmentation pattern can provide valuable structural information[14][15].
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. While specific quantitative solubility data for (2-Chlorophenyl)methanesulfonamide is not extensively documented, general trends for related sulfonamides can provide guidance. Methanesulfonamide, the parent compound, is slightly soluble in dimethyl sulfoxide (DMSO) and methanol[18][19]. The solubility of sulfonamides is highly dependent on the nature of the solvent and the temperature[18]. The presence of the 2-chlorophenyl group is expected to increase the lipophilicity of the molecule compared to methanesulfonamide, likely affecting its solubility profile in various organic solvents.
Synthesis of (2-Chlorophenyl)methanesulfonamide
The synthesis of (2-Chlorophenyl)methanesulfonamide can be achieved through the reaction of (2-chlorophenyl)methanesulfonyl chloride with an amine source. The following sections outline a plausible synthetic route and a detailed experimental protocol.
Reaction Scheme
The synthesis of N-substituted (2-chlorophenyl)methanesulfonamides generally proceeds via the nucleophilic substitution of a primary amine on (2-chlorophenyl)methanesulfonyl chloride[20]. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction[20].
Caption: General synthesis pathway for (2-Chlorophenyl)methanesulfonamide.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of sulfonamides, adapted for the preparation of (2-Chlorophenyl)methanesulfonamide.
Materials:
-
(2-Chlorophenyl)methanesulfonyl chloride
-
Ammonia (or a primary amine)
-
A suitable aprotic solvent (e.g., dichloromethane, pyridine)
-
A suitable base (e.g., pyridine, triethylamine)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
A solution of the primary amine (1 equivalent) in a suitable aprotic solvent is cooled to 0-5 °C in an ice bath.
-
To this stirred solution, (2-chlorophenyl)methanesulfonyl chloride (approximately 1.1 equivalents) is added dropwise, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 to 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated and washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude (2-Chlorophenyl)methanesulfonamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.
In-process Controls and Characterization
To ensure the successful synthesis and purity of the final product, the following in-process controls and characterization methods are recommended:
-
Reaction Monitoring: TLC or HPLC can be used to monitor the consumption of starting materials and the formation of the product.
-
Product Identification: The identity of the synthesized (2-Chlorophenyl)methanesulfonamide should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
-
Purity Assessment: The purity of the final compound should be determined using HPLC or elemental analysis.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of (2-Chlorophenyl)methanesulfonamide make it an attractive scaffold and intermediate for the development of new therapeutic agents.
Role as a Synthetic Intermediate
(2-Chlorophenyl)methanesulfonamide can serve as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The sulfonamide nitrogen can be further functionalized, and the 2-chlorophenyl ring provides a handle for various chemical modifications, including cross-coupling reactions. For instance, N-(2-chlorophenyl)sulfonamides have been utilized in palladium-catalyzed reactions to construct 1-sulfonyl-1H-indoles[21].
Potential Biological Activities
The sulfonamide moiety is a well-known pharmacophore associated with a wide range of biological activities.[3][4][22] The incorporation of a 2-chlorophenyl group can modulate these activities. Sulfonamide derivatives have been investigated for their potential as:
-
Antimicrobial Agents: The foundational application of sulfonamides, with ongoing research into new derivatives to combat microbial resistance.[2]
-
Anticancer Agents: Many sulfonamide-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase and tyrosine kinases.[3]
-
Anti-inflammatory Agents: Certain sulfonamides act as selective COX-2 inhibitors, providing anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[23]
-
Antiviral Agents: Sulfonamide derivatives have been explored as inhibitors of viral enzymes, such as HIV reverse transcriptase and protease.
The 2-chlorophenyl group can contribute to the binding affinity of these molecules to their respective targets through hydrophobic and halogen bonding interactions. Structure-activity relationship (SAR) studies of various sulfonamide series have demonstrated that the nature and position of substituents on the aromatic ring significantly influence their biological potency and selectivity.[3][4]
Conclusion
(2-Chlorophenyl)methanesulfonamide is a valuable compound for researchers and drug development professionals, possessing a combination of a privileged sulfonamide scaffold and a synthetically versatile 2-chlorophenyl moiety. Its well-defined physicochemical properties and accessible synthetic routes make it a practical starting material for the exploration of new chemical space. The extensive history of sulfonamides in medicine, coupled with the potential for novel biological activities imparted by the 2-chlorophenyl group, underscores the continued importance of this and related compounds in the quest for new and improved therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of (2-Chlorophenyl)methanesulfonamide derivatives is warranted and holds promise for future drug discovery efforts.
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